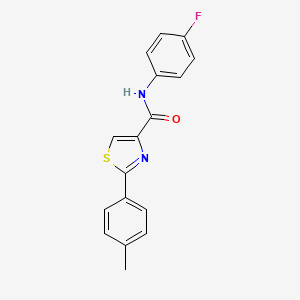

N-(4-fluorophenyl)-2-(4-methylphenyl)-1,3-thiazole-4-carboxamide

Description

N-(4-Fluorophenyl)-2-(4-methylphenyl)-1,3-thiazole-4-carboxamide (CAS: 400079-13-2) is a thiazole-based carboxamide derivative. Its structure comprises a thiazole core substituted with a 4-methylphenyl group at position 2 and a 4-fluorophenyl carboxamide moiety at position 2. Thiazole derivatives are widely explored in medicinal chemistry due to their diverse biological activities, including kinase inhibition, antibacterial, and anticancer properties . This article provides a detailed comparison of this compound with structurally similar analogs, focusing on substituent effects, physicochemical properties, and reported biological activities.

Properties

IUPAC Name |

N-(4-fluorophenyl)-2-(4-methylphenyl)-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN2OS/c1-11-2-4-12(5-3-11)17-20-15(10-22-17)16(21)19-14-8-6-13(18)7-9-14/h2-10H,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJEPNRTVLMCXQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=CS2)C(=O)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorophenyl)-2-(4-methylphenyl)-1,3-thiazole-4-carboxamide typically involves multiple steps, starting with the formation of the thiazole ring. One common approach is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea. The fluorophenyl and methylphenyl groups are then introduced through subsequent reactions, such as nucleophilic aromatic substitution.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a catalyst or sodium borohydride (NaBH₄).

Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Introduction of different functional groups, leading to derivatives with varied properties.

Scientific Research Applications

Antimicrobial Activity

N-(4-fluorophenyl)-2-(4-methylphenyl)-1,3-thiazole-4-carboxamide has demonstrated significant antimicrobial activity against various bacterial strains. For instance, in vitro studies have shown efficacy against both Gram-positive and Gram-negative bacteria. The compound's mechanism involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. It has been evaluated against several cancer cell lines, including breast cancer (MCF7) and lung cancer (A549). The results show that it can induce apoptosis in cancer cells through mechanisms such as caspase activation and modulation of cell cycle progression.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial properties of this compound against Staphylococcus aureus. The compound was found to inhibit bacterial growth at concentrations as low as 10 µg/mL, demonstrating its potential as a therapeutic agent in treating infections caused by resistant strains.

Case Study 2: Anticancer Activity

In another study focusing on its anticancer effects, this compound was tested against various human cancer cell lines using the MTT assay. The results indicated that the compound exhibited a dose-dependent reduction in cell viability, with IC50 values ranging from 5 to 15 µM across different cell lines.

Mechanism of Action

The mechanism by which N-(4-fluorophenyl)-2-(4-methylphenyl)-1,3-thiazole-4-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Features and Substituent Variations

The target compound’s activity and properties are influenced by its substituents. Key analogs and their structural differences are summarized below:

Key Observations :

Physicochemical Properties

- Molecular Weight : The target compound (312.36 g/mol) falls within the acceptable range for drug-likeness (typically <500 g/mol). Analogs with nitro or sulfonamide groups (e.g., 377.41 g/mol in ) approach the upper limit.

- Polarity : The 4-fluorophenyl group enhances lipophilicity, while sulfonamide () or nitro () groups introduce polarity.

- Hydrogen Bonding : The carboxamide moiety in all compounds provides hydrogen-bonding capacity, critical for target interactions.

Biological Activity

N-(4-fluorophenyl)-2-(4-methylphenyl)-1,3-thiazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various studies and data.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its role in various biological activities. The presence of the fluorophenyl and methylphenyl groups enhances its lipophilicity and may influence its interaction with biological targets.

Structural Formula

Antitumor Activity

Research indicates that thiazole derivatives exhibit potent antitumor properties. The compound has shown promising activity against various cancer cell lines. For instance, studies have reported IC50 values indicating significant cytotoxic effects:

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | A-431 | < 1.98 |

| This compound | Jurkat | < 1.61 |

These values suggest that the compound is more effective than some standard chemotherapeutic agents like doxorubicin .

The mechanism underlying the antitumor effects of this compound appears to involve the inhibition of key cellular pathways associated with proliferation and survival. Molecular docking studies have indicated that the compound interacts with targets such as Bcl-2, a protein involved in regulating apoptosis. The hydrophobic interactions observed in these simulations suggest a strong binding affinity that could lead to the disruption of cancer cell survival mechanisms .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. In vitro studies have shown effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Chromobacterium violaceum, indicating its potential as an antibacterial agent .

Case Studies

Several studies have highlighted the efficacy of thiazole derivatives in clinical settings:

- Anticancer Trials : A study involving a series of thiazole compounds demonstrated that those with electron-donating groups at specific positions exhibited enhanced cytotoxicity against multiple cancer cell lines.

- Antimicrobial Efficacy : Another study reported the synthesis and testing of related thiazole compounds, confirming their effectiveness against resistant bacterial strains, thus supporting their potential use in treating infections .

Q & A

Q. What are the established synthetic routes for N-(4-fluorophenyl)-2-(4-methylphenyl)-1,3-thiazole-4-carboxamide, and what key reaction conditions optimize yield?

Synthesis typically involves multi-step condensation and cyclization reactions. For analogous thiazole carboxamides, Hantzsch thiazole synthesis is employed, combining α-halo carbonyl compounds (e.g., 4-fluorophenyl bromoketone) with thioamides (e.g., 4-methylphenyl thioamide) under reflux in ethanol. Key conditions include anhydrous solvents (e.g., THF), stoichiometric control (1:1.2 molar ratio of acyl chloride to amine), and purification via silica gel chromatography (hexane:ethyl acetate gradients). Yield optimization requires strict temperature control (0–5°C during exothermic steps) .

Q. What analytical techniques are most effective for characterizing the crystal structure and purity of this compound?

- X-ray crystallography using SHELXL (for refinement) and ORTEP-3 (for graphical representation) provides definitive structural elucidation .

- High-resolution mass spectrometry (HRMS) in ESI+ mode confirms molecular weight (error <3 ppm) .

- 1H/13C NMR in DMSO-d6 identifies substituent patterns (e.g., fluorine coupling at δ 115–125 ppm, methyl singlet integration) .

- Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>98%) .

Q. What preliminary biological screening data exist for this compound, and what assay formats are recommended for initial activity profiling?

- Kinase inhibition : Use ADP-Glo™ assays (1–10 μM compound concentration) with staurosporine as a positive control .

- Antiproliferative activity : MTT assays against cancer cell lines (e.g., MCF-7, 72-hour exposure, IC50 determination) .

- Antimicrobial testing : Broth microdilution (MIC determination) against Gram-positive pathogens .

Advanced Research Questions

Q. What strategies effectively address the low aqueous solubility of this carboxamide derivative in pharmacological studies?

- Structural modifications : Introduce polar groups (e.g., morpholine sulfone) to enhance hydrophilicity .

- Salt formation : Hydrochloride salts improve solubility (e.g., 10 mM in PBS) .

- Co-solvent systems : Use 10% DMSO/PEG 400 for in vivo formulations .

- Pro-drug approaches : Ester linkages (hydrolyzable in plasma) increase bioavailability .

Q. How should researchers design in vivo efficacy studies to evaluate the anticancer potential of this compound?

- Xenograft models : Subcutaneous implantation of NCI-H460 NSCLC cells in nude mice with daily oral dosing (50 mg/kg, 21 days) .

- Pharmacokinetic analysis : Measure plasma concentrations at Tmax (2 hours post-dose) and tumor drug levels via LC-MS .

- Target engagement : Validate through immunohistochemistry (e.g., phospho-Met reduction) .

Q. What orthogonal approaches validate the proposed molecular target of this compound in cellular models?

- CRISPR knockouts : Delete suspected targets (e.g., Met kinase) and compare activity in wild-type vs. knockout cells .

- Cellular Thermal Shift Assay (CETSA) : Monitor protein stability shifts (≥2°C) to confirm direct binding .

- Phospho-proteomics : Use antibody arrays to map signaling pathway modulation .

Q. How should researchers resolve contradictions between biochemical assay data and cellular activity profiles?

- Compound integrity verification : LC-MS analysis to confirm stability and purity (>95%) .

- Permeability testing : Caco-2 monolayers (Papp <1×10⁻⁶ cm/s indicates absorption issues) .

- Time-course studies : Phospho-flow cytometry (0–24 hours) to assess target modulation kinetics .

- Analog comparison : Test structural derivatives to identify critical pharmacophores .

Q. Methodological Notes

- All protocols should include appropriate controls (e.g., staurosporine for kinase assays, doxorubicin for cytotoxicity) .

- Prioritize reproducibility by using standardized cell lines (ATCC-validated) and ≥3 biological replicates .

- For crystallography, collect high-resolution data (<1.0 Å) using synchrotron radiation when possible .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.